CXCR4 Binding Affinity: Hit 14 IC50 vs. AMD3100 and Lead Benzenesulfonamide
Hit 14 exhibits an IC50 of 254 nM in CXCR4 inhibition assays . For reference, the widely used clinical CXCR4 antagonist AMD3100 (plerixafor) displays an IC50 of 44 nM , and a high‑potency benzenesulfonamide lead compound from the same chemical class achieves an IC50 of 8.0 nM [1].
| Evidence Dimension | CXCR4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 254 nM |
| Comparator Or Baseline | AMD3100: 44 nM; Lead benzenesulfonamide: 8.0 nM |
| Quantified Difference | Hit 14 is 5.8‑fold less potent than AMD3100 and 31.8‑fold less potent than the lead benzenesulfonamide in binding assays. |
| Conditions | In vitro binding assays using recombinant CXCR4 or CXCR4‑expressing cells. |
Why This Matters
The distinct potency profile of Hit 14 suggests a unique structure‑activity relationship that may translate into differentiated functional effects, as evidenced in migration and in vivo assays.
- [1] Mooring SR, Liu J, Liang Z, Ahn J, Hong S, Yoon Y, Snyder JP, Shim H. Benzenesulfonamides: a unique class of chemokine receptor type 4 inhibitors. ChemMedChem. 2013;8(4):622-32. doi:10.1002/cmdc.201200582. View Source
